molecular formula C18H21N3O2S B5622543 3-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone

3-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone

Cat. No. B5622543
M. Wt: 343.4 g/mol
InChI Key: VTSYMAFTJRMDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 3-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone involves complex organic synthesis techniques, including the use of piperazine as a core structure to which various substituents are added. The synthesis process can involve multiple steps, including condensation, oxidation, and reductive amination, among others, to introduce the benzyl, thiazole, and carbonyl functional groups onto the piperazine backbone (Amani & Nematollahi, 2012).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by the presence of a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and nitrogen-containing heterocyclic system. The structural analysis involves determining the conformation of the piperazine ring and the orientation of the substituent groups, which can significantly influence the compound's chemical behavior and biological activity (Al-Omary et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving this compound and its analogs can include interactions with nucleophiles and electrophiles, depending on the functional groups present in the molecule. The reactivity can be influenced by the electronic properties of the thiazole and carbonyl groups, as well as the piperazine nitrogen atoms. These compounds can undergo reactions such as N-alkylation, acylation, and sulfonation, contributing to the diversity of derivatives that can be synthesized (Patel & Park, 2015).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, can be significantly affected by the substituents attached to the piperazine ring. These properties are crucial for the compound's application in various fields, including pharmaceuticals, where solubility and stability are of paramount importance (Mekky et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the compound's functional groups. The presence of the thiazole and carbonyl groups can confer specific reactivity patterns, such as nucleophilic addition or substitution reactions, which are fundamental for further chemical modifications and the exploration of the compound's potential applications (Nematollahi & Amani, 2012).

properties

IUPAC Name

3-benzyl-4-(2-propyl-1,3-thiazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-6-16-20-14(12-24-16)18(23)21-10-9-19-17(22)15(21)11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,2,6,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSYMAFTJRMDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCNC(=O)C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.